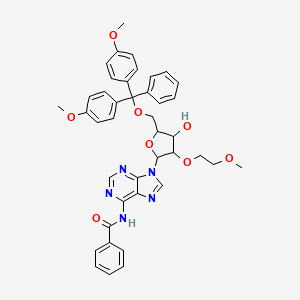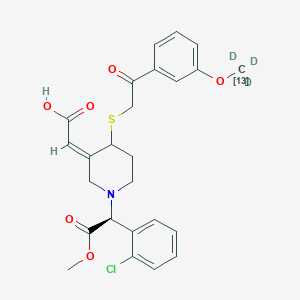
cis-Clopidogrel-MP derivative-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Clopidogrel-MP Derivative-13C,d3: is a stable isotope-labeled derivative of clopidogrel, a widely used antiplatelet medication. This compound is specifically labeled with carbon-13 and deuterium, making it valuable for research purposes, particularly in pharmacokinetics and metabolism studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Clopidogrel-MP Derivative-13C,d3 involves several steps, starting with the precursor clopidogrel. The key steps include:
Isotope Labeling: Incorporation of carbon-13 and deuterium into the clopidogrel molecule.
Chemical Modifications: Specific reactions to introduce the desired isotopic labels while maintaining the structural integrity of the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, ensuring high purity and consistency. The process is carried out under controlled conditions to achieve the desired isotopic enrichment.
Types of Reactions:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and aldehydes.
Substitution Products: Derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-Clopidogrel-MP Derivative-13C,d3 is used in chemical research to study the metabolic pathways and mechanisms of clopidogrel. Its isotopic labeling allows for precise tracking of the compound within biological systems.
Biology: In biological research, this compound helps in understanding the pharmacokinetics and pharmacodynamics of clopidogrel. It is used in studies involving platelet aggregation and cardiovascular research.
Medicine: The compound is utilized in clinical research to investigate the efficacy and safety of clopidogrel in various patient populations. It aids in the development of personalized medicine approaches.
Industry: In the pharmaceutical industry, this compound is used to develop and test new formulations and delivery methods for clopidogrel.
Wirkmechanismus
Mechanism of Action: Clopidogrel works by inhibiting platelet aggregation. It is a prodrug that requires metabolic activation to produce its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation and aggregation.
Molecular Targets and Pathways: The primary molecular target is the P2Y12 receptor on platelets. The pathways involved include the ADP signaling pathway and the coagulation cascade.
Vergleich Mit ähnlichen Verbindungen
Clopidogrel: The unlabelled form of the compound.
Prasugrel: Another antiplatelet medication with a similar mechanism of action.
Ticagrelor: A reversible P2Y12 receptor antagonist.
Uniqueness: cis-Clopidogrel-MP Derivative-13C,d3 is unique due to its isotopic labeling, which allows for detailed metabolic studies that are not possible with the unlabelled compound. This makes it a valuable tool in both research and clinical settings.
Eigenschaften
IUPAC Name |
(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-3-ylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1/i1+1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCOEMFSIDGTAR-SGACHCECSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

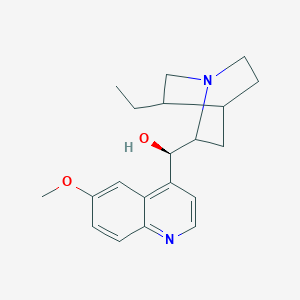
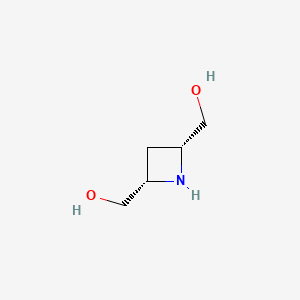
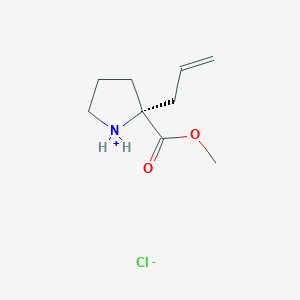
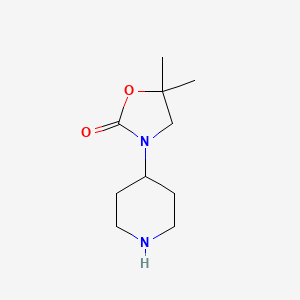
![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)
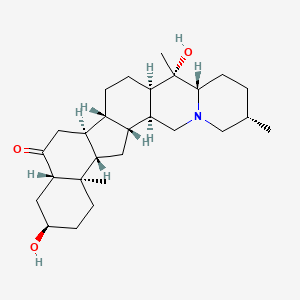
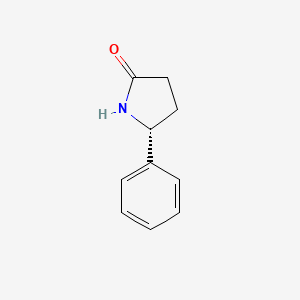
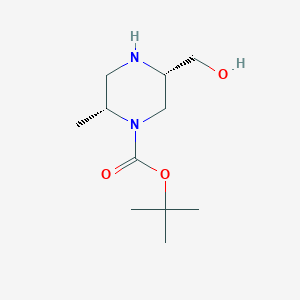
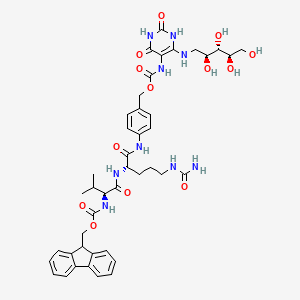
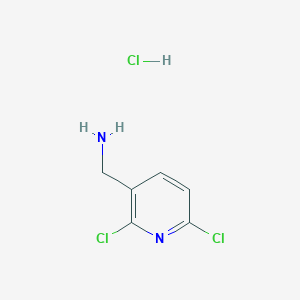
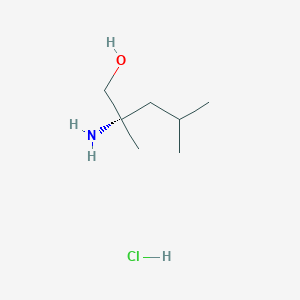
![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B8117309.png)
